molecular formula C9H9F4N B13287102 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline

2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13287102
M. Wt: 207.17 g/mol
InChI Key: WRSDVBLNUKXKTG-UHFFFAOYSA-N
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Description

2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9F4N It is a derivative of aniline, where the hydrogen atoms on the aniline ring are substituted with fluorine and methyl groups, and the nitrogen atom is bonded to a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 2-fluoro-4-methylaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both fluorine and trifluoroethyl groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9F4N/c1-6-2-3-8(7(10)4-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

WRSDVBLNUKXKTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(F)(F)F)F

Origin of Product

United States

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